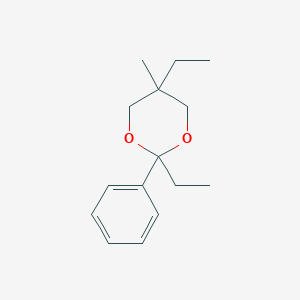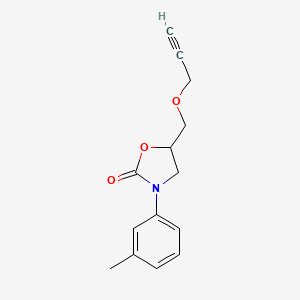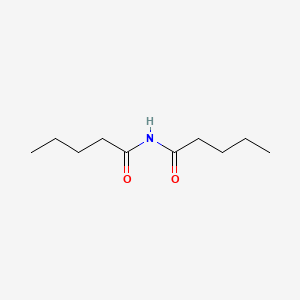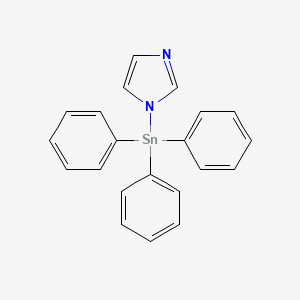
Imidazol-1-yl(triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazol-1-yl(triphenyl)stannane is a compound that features an imidazole ring bonded to a triphenylstannane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazol-1-yl(triphenyl)stannane typically involves the reaction of imidazole with triphenyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, facilitating its nucleophilic attack on the tin center. The reaction is typically conducted in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation or hydrolysis of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Imidazol-1-yl(triphenyl)stannane can undergo various types of chemical reactions, including:
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the imidazole nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The tin center in the triphenylstannane moiety can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coordination Chemistry: The imidazole ring can coordinate to metal centers, forming complexes that can be used in catalysis or as intermediates in organic synthesis.
Common Reagents and Conditions
Bases: Sodium hydride, potassium tert-butoxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the tin center can lead to the formation of triphenyltin oxide, while nucleophilic substitution can yield various imidazole derivatives.
Aplicaciones Científicas De Investigación
Imidazol-1-yl(triphenyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tin-containing compounds and as a ligand in coordination chemistry.
Biology: The compound’s ability to coordinate to metal centers makes it useful in the study of metalloenzymes and metalloproteins.
Medicine: Research is ongoing into the potential use of tin-containing compounds in medicinal chemistry, including their potential as anticancer agents.
Industry: this compound can be used in the production of materials with specific electronic or catalytic properties.
Mecanismo De Acción
The mechanism by which imidazol-1-yl(triphenyl)stannane exerts its effects depends on the specific application. In coordination chemistry, the imidazole ring can donate electron density to metal centers, stabilizing metal complexes and facilitating catalytic reactions. In biological systems, the compound can interact with metal ions in metalloenzymes, potentially inhibiting or modifying their activity.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simple heterocyclic compound with a wide range of applications in chemistry and biology.
Triphenyltin Chloride: A tin-containing compound used in organic synthesis and as a precursor to other tin compounds.
Imidazol-2-yl(triphenyl)stannane: A similar compound with the imidazole ring bonded at a different position on the tin center.
Uniqueness
Imidazol-1-yl(triphenyl)stannane is unique due to the specific positioning of the imidazole ring on the tin center, which can influence its reactivity and coordination properties. This unique structure allows for specific interactions with metal centers and other nucleophiles, making it a valuable reagent in both organic synthesis and coordination chemistry.
Propiedades
Número CAS |
35843-61-9 |
|---|---|
Fórmula molecular |
C21H18N2Sn |
Peso molecular |
417.1 g/mol |
Nombre IUPAC |
imidazol-1-yl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C3H3N2.Sn/c3*1-2-4-6-5-3-1;1-2-5-3-4-1;/h3*1-5H;1-3H;/q;;;-1;+1 |
Clave InChI |
JNNABWDLPQRDLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



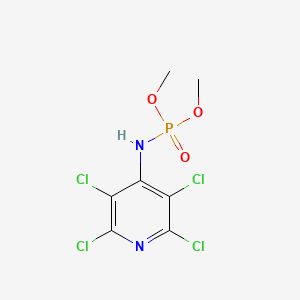

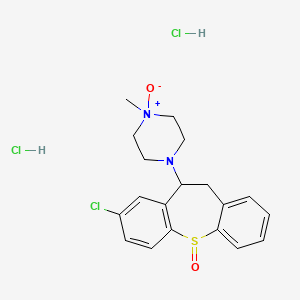
![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
